molecular formula C22H14N4O4S B11586491 (5Z)-2-(3-methylphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-methylphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11586491
M. Wt: 430.4 g/mol
InChI Key: YKBFLFZZEKGQOC-UNOMPAQXSA-N
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Description

(5Z)-2-(3-METHYLPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and is further substituted with a methylphenyl group and a nitrophenyl-furan moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-METHYLPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole and thiazole rings, followed by their fusion and subsequent functionalization with the methylphenyl and nitrophenyl-furan groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-METHYLPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

(5Z)-2-(3-METHYLPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (5Z)-2-(3-METHYLPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-(3-METHYLPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique combination of a triazole-thiazole fused ring system with specific substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H14N4O4S

Molecular Weight

430.4 g/mol

IUPAC Name

(5Z)-2-(3-methylphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H14N4O4S/c1-13-5-4-6-14(11-13)20-23-22-25(24-20)21(27)19(31-22)12-15-9-10-18(30-15)16-7-2-3-8-17(16)26(28)29/h2-12H,1H3/b19-12-

InChI Key

YKBFLFZZEKGQOC-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=N2

Origin of Product

United States

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